2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one
Description
2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a hydroxyl group at position 2 and a 4-isopropylphenyl substituent at position 2. Quinazolinones are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
Properties
CAS No. |
870692-98-1 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C17H16N2O2/c1-11(2)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)18-17(19)21/h3-11H,1-2H3,(H,18,21) |
InChI Key |
ZUAKYEINYRAVOG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Similar compounds such as esmolol and 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid are known to interact with beta-adrenergic receptors in the heart . These receptors play a crucial role in regulating heart rate and force of contraction.
Mode of Action
Compounds with similar structures, such as esmolol , work by blocking beta-adrenergic receptors in the heart, leading to decreased force and rate of heart contractions .
Pharmacokinetics
Similar compounds are known to have a rapid onset but short duration of action , suggesting that this compound may also have similar pharmacokinetic properties.
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound may lead to decreased heart rate and force of contraction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Quinazolinone derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Solubility : Hydroxyl and thiol groups improve aqueous solubility (e.g., 2-hydroxy derivative in evidence 2), while lipophilic substituents like CF₃ or isopropylphenyl enhance membrane permeability .
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) exhibit higher melting points due to increased intermolecular interactions. For instance, 7-hydroxy-2-isopropyl-3-(4-CF₃-phenyl)quinazolin-4-one (CAS 385-83-1) has a reported melting point of 228–230°C , whereas thiol-containing analogues (e.g., evidence 14) show lower melting ranges.
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